molecular formula C11H12O2 B1315531 2-But-3-enoxybenzaldehyde CAS No. 55400-94-7

2-But-3-enoxybenzaldehyde

Cat. No. B1315531
CAS RN: 55400-94-7
M. Wt: 176.21 g/mol
InChI Key: DNBLEQOKFSHZOM-UHFFFAOYSA-N
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Description

“2-But-3-enoxybenzaldehyde” is a chemical compound with the CAS number 70576-29-3 . It has a molecular weight of 160.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-But-3-enoxybenzaldehyde” can be represented by the InChI code: 1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-But-3-enoxybenzaldehyde” is a liquid at room temperature . It has a molecular weight of 160.22 . More specific physical and chemical properties such as density, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Alcohol Oxidation : Complexes derived from 2-hydroxybenzohydrazide and related benzaldehydes, including structures similar to 2-But-3-enoxybenzaldehyde, have been used to catalyze the microwave-assisted solvent-free peroxidative oxidation of alcohols. This process efficiently and selectively produces ketones, highlighting the potential of these compounds in catalysis and organic synthesis (Sutradhar et al., 2016).

  • Synthesis of Substituted Benzaldehydes : Substituted benzaldehydes, structurally related to 2-But-3-enoxybenzaldehyde, have been synthesized using palladium-catalyzed ortho-bromination. This method effectively produces substituted 2-bromobenzaldehydes, demonstrating the versatility of such compounds in complex organic syntheses (Dubost et al., 2011).

Antimicrobial and Pharmacological Properties

  • Antibacterial and Cytochrome c Reduction : Ag(I) complexes with hydrazone and thiosemicarbazone derivatives of benzaldehydes, closely related to 2-But-3-enoxybenzaldehyde, exhibit significant antibacterial and antifungal properties. These complexes also show strong reducing abilities, demonstrating their potential in biomedical applications (Loginova et al., 2015).

Environmental and Analytical Chemistry

  • Environmental Analysis of Antioxidants : Derivatives of benzaldehydes, similar to 2-But-3-enoxybenzaldehyde, have been analyzed in environmental studies, particularly focusing on the antioxidant 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO). This research is crucial for understanding the environmental impact and degradation products of widely used antioxidants (Fries & Püttmann, 2002).

  • Synthesis of Baylis-Hillman Adducts : In synthetic chemistry, compounds structurally similar to 2-But-3-enoxybenzaldehyde are involved in reactions with α,β-unsaturated ketones to synthesize Baylis-Hillman adducts, showcasing the potential of these compounds in creating complex organic molecules (Iwamura et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It’s important to handle “2-But-3-enoxybenzaldehyde” with appropriate safety precautions.

Future Directions

While specific future directions for “2-But-3-enoxybenzaldehyde” are not mentioned in the available resources, research in the field of organic chemistry continues to explore new synthetic methods, applications, and structure-function relationships for a wide range of compounds .

properties

IUPAC Name

2-but-3-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,9H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBLEQOKFSHZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518895
Record name 2-[(But-3-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-But-3-enoxybenzaldehyde

CAS RN

55400-94-7
Record name 2-[(But-3-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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